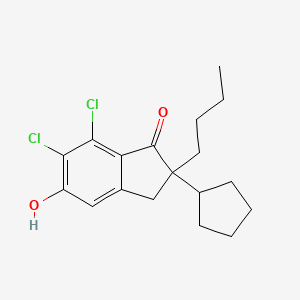
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one is a synthetic organic compound known for its role as a potent inhibitor of volume-sensitive anion channels. This compound has garnered significant interest in the fields of pharmacology and biochemistry due to its unique chemical structure and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization: Formation of the indanone core through cyclization reactions.
Halogenation: Introduction of chlorine atoms at specific positions on the aromatic ring.
Alkylation: Addition of the butyl and cyclopentyl groups to the indanone core.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Aplicaciones Científicas De Investigación
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Pharmacology: Used as a tool to study the role of volume-sensitive anion channels in various physiological processes.
Biochemistry: Investigated for its effects on cellular ion transport and signaling pathways.
Medicine: Potential therapeutic applications in conditions related to ion channel dysfunction, such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new chemical entities and as a reference compound in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects by selectively blocking volume-sensitive anion channels. This inhibition is reversible and voltage-independent, making it a valuable tool for studying the physiological roles of these channels. The molecular targets include various ion channels involved in cellular volume regulation and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid
- 4-[(2-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid
Uniqueness
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both butyl and cyclopentyl groups. These structural features contribute to its high selectivity and potency as an inhibitor of volume-sensitive anion channels, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C18H22Cl2O2 |
|---|---|
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
2-butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-3H-inden-1-one |
InChI |
InChI=1S/C18H22Cl2O2/c1-2-3-8-18(12-6-4-5-7-12)10-11-9-13(21)15(19)16(20)14(11)17(18)22/h9,12,21H,2-8,10H2,1H3 |
Clave InChI |
JIJIPFXKPNEXKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)O)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















